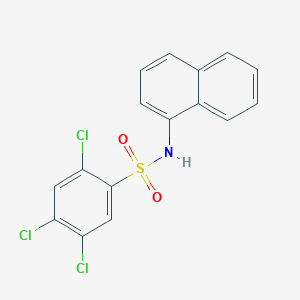
2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide, also known as TCS, is a chemical compound with potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit antibacterial, antifungal, and antiviral properties.
作用機序
The mechanism of action of 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is not fully understood. However, it is thought to inhibit bacterial growth by interfering with the synthesis of the bacterial cell wall. 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide may also disrupt the integrity of the bacterial cell membrane, leading to cell death. In addition, 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has been shown to inhibit the activity of certain enzymes involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has been found to have both biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, leading to cell death. 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has also been found to inhibit the replication of certain viruses, leading to a reduction in viral load. In addition, 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide in lab experiments is its broad-spectrum activity against bacteria, fungi, and viruses. This makes it a useful tool for studying the effects of antimicrobial agents on various microorganisms. However, one limitation of using 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is its potential toxicity to mammalian cells. Therefore, caution must be taken when using 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide in experiments involving mammalian cells.
将来の方向性
For the research of 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide include investigating its potential as a therapeutic agent and studying its mechanism of action in more detail.
合成法
The synthesis of 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with naphthalen-1-amine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide in a high yield and purity.
科学的研究の応用
2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has been found to have potential applications in scientific research. It has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, 2,4,5-trichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has been shown to have antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza A virus.
特性
IUPAC Name |
2,4,5-trichloro-N-naphthalen-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3NO2S/c17-12-8-14(19)16(9-13(12)18)23(21,22)20-15-7-3-5-10-4-1-2-6-11(10)15/h1-9,20H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKMSZQYFDGIFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthyl[(2,4,5-trichlorophenyl)sulfonyl]amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

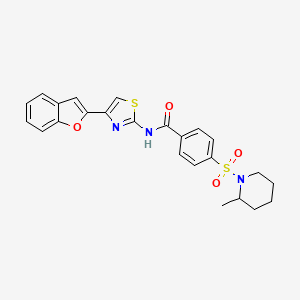
![3-cyclopropyl-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2507361.png)
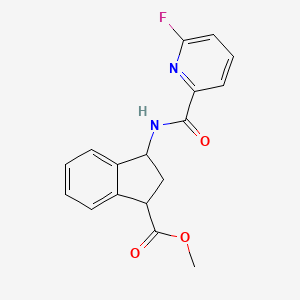


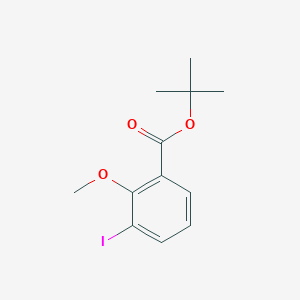


![N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2507373.png)
![4-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2507374.png)

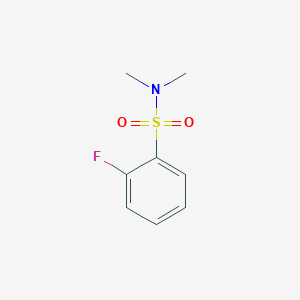

![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)-phenylmethyl]oxirane-2-carboxamide](/img/structure/B2507381.png)